molecular formula C17H16N2O4S B12880798 3-(2,5-Dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 28103-56-2

3-(2,5-Dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12880798
CAS No.: 28103-56-2
M. Wt: 344.4 g/mol
InChI Key: HAZYHOBPGPZRHR-UHFFFAOYSA-N
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Description

3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring fused with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by sulfonation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide
  • 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)butanamide

Uniqueness: Compared to similar compounds, 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide features a benzenesulfonamide group, which imparts unique chemical properties and potential biological activities. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

28103-56-2

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H16N2O4S/c1-17(12-6-3-2-4-7-12)11-15(20)19(16(17)21)13-8-5-9-14(10-13)24(18,22)23/h2-10H,11H2,1H3,(H2,18,22,23)

InChI Key

HAZYHOBPGPZRHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

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